(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)
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Overview
Description
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} is a complex organic compound characterized by its unique structure, which includes an oxazole ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include continuous flow reactions to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for pharmaceutical development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Methyl benzoate: Another aromatic compound with ester functionality.
Uniqueness
What sets (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} apart is its oxazole ring, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H29N3O7 |
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Molecular Weight |
555.6 g/mol |
IUPAC Name |
[5-(2-benzamidopropanoyloxymethyl)-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamidopropanoate |
InChI |
InChI=1S/C31H29N3O7/c1-20(32-27(35)22-12-6-3-7-13-22)30(37)39-18-25-26(41-29(34-25)24-16-10-5-11-17-24)19-40-31(38)21(2)33-28(36)23-14-8-4-9-15-23/h3-17,20-21H,18-19H2,1-2H3,(H,32,35)(H,33,36) |
InChI Key |
ZFPXWSKPJDJIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=C(OC(=N1)C2=CC=CC=C2)COC(=O)C(C)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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